molecular formula C19H20N4O2 B1245329 4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile

4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile

Cat. No.: B1245329
M. Wt: 336.4 g/mol
InChI Key: SZUVGMCKKLJAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AR-C133057XX involves several key steps:

Industrial Production Methods

The industrial production of AR-C133057XX follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AR-C133057XX undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of AR-C133057XX include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from the reactions of AR-C133057XX include various oxidized, reduced, and substituted derivatives, which can be further studied for their potential biological activities .

Mechanism of Action

AR-C133057XX exerts its effects by inhibiting the activity of inducible nitric oxide synthase (NOS2). This enzyme is responsible for the production of nitric oxide, a molecule that plays a key role in various physiological and pathological processes. By inhibiting NOS2, AR-C133057XX reduces the production of nitric oxide, thereby modulating its effects on inflammation, immune response, and neurotransmission . The compound interacts with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AR-C133057XX include:

Uniqueness

AR-C133057XX is unique due to its specific chemical structure, which includes a methoxypyridinyl group, a piperidinyl group, and a benzonitrile group. This structure allows for specific interactions with the active site of NOS2, leading to high selectivity and potency as an inhibitor .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-[4-[(4-methoxypyridin-2-yl)amino]piperidine-1-carbonyl]benzonitrile

InChI

InChI=1S/C19H20N4O2/c1-25-17-6-9-21-18(12-17)22-16-7-10-23(11-8-16)19(24)15-4-2-14(13-20)3-5-15/h2-6,9,12,16H,7-8,10-11H2,1H3,(H,21,22)

InChI Key

SZUVGMCKKLJAFX-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N

Canonical SMILES

COC1=CC(=NC=C1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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